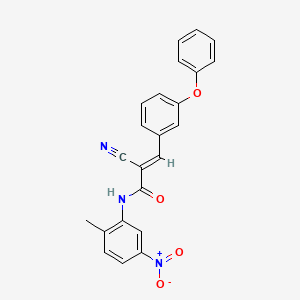![molecular formula C18H15BrF3N3O4 B14921910 2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14921910.png)
2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring, methoxy groups, a hydrazino group, and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Methoxylation: The methoxy groups are introduced via nucleophilic substitution reactions, often using methanol in the presence of a base.
Hydrazone Formation: The hydrazino group is introduced by reacting the brominated and methoxylated aromatic aldehyde with hydrazine or a hydrazine derivative.
Amide Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between the hydrazone intermediate and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving hydrazine derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino group may play a key role in its activity, potentially forming covalent bonds with target proteins or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- **2-{2-[(E)-1-(5-CHLORO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- **2-{2-[(E)-1-(5-FLUORO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Uniqueness
The uniqueness of 2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15BrF3N3O4 |
|---|---|
Molecular Weight |
474.2 g/mol |
IUPAC Name |
N'-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C18H15BrF3N3O4/c1-28-14-8-15(29-2)13(19)6-10(14)9-23-25-17(27)16(26)24-12-5-3-4-11(7-12)18(20,21)22/h3-9H,1-2H3,(H,24,26)(H,25,27)/b23-9+ |
InChI Key |
AYTWLLSMAZJPEN-NUGSKGIGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Br)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14921833.png)
![Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate](/img/structure/B14921839.png)
![methyl (2Z)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14921843.png)

![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B14921851.png)
![2-Methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate](/img/structure/B14921855.png)

![21-thia-2,11-diazapentacyclo[11.8.0.02,10.04,9.014,20]henicosa-1(13),4,6,8,10,14(20)-hexaen-12-one](/img/structure/B14921884.png)
![(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B14921887.png)
![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B14921890.png)

![2-[(5E)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14921897.png)
![Ethyl 2-[(4-chlorobutanoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14921900.png)
![3-(3,4-Dichlorophenyl)-6-(furan-2-yl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14921915.png)
